(6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
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Description
(6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21Cl2N3O3 and its molecular weight is 446.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with a quinoline structure are known to interact with DNA or enzymes involved in cellular processes . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, or hydrophobic effects. The presence of the chloro and methoxy groups could influence the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, polarity, and stability. The presence of the chloro and methoxy groups could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
[6-chloro-4-(5-chloro-2,4-dimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-29-19-11-20(30-2)18(10-16(19)24)26-21-14-9-13(23)5-6-17(14)25-12-15(21)22(28)27-7-3-4-8-27/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJSIUQAMSKAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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